molecular formula C19H18N4O6S B2892423 methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 1172252-81-1

methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2892423
CAS No.: 1172252-81-1
M. Wt: 430.44
InChI Key: IMGCMCMWEUTVJL-UHFFFAOYSA-N
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Description

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H18N4O6S and its molecular weight is 430.44. The purity is usually 95%.
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Biological Activity

Methyl 4-((5-(4-(N,N-dimethylsulfamoyl)phenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate, with the CAS number 1172252-81-1, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O6S, with a molecular weight of 430.4 g/mol. The compound features a complex structure that includes a benzoate moiety and an oxadiazole ring, which are critical for its biological activity.

PropertyValue
CAS Number1172252-81-1
Molecular FormulaC19H18N4O6S
Molecular Weight430.4 g/mol

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. Research indicates that compounds with similar structural frameworks can activate the NF-κB pathway, which plays a crucial role in immune response and inflammation. For instance, studies have shown that sulfamoyl-containing compounds enhance the release of immunostimulatory cytokines in human monocytic cell lines (THP-1) and murine dendritic cells when stimulated with Toll-like receptor (TLR) agonists .

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications at specific positions on the molecule can significantly influence its potency. For example:

  • Substituent Variations : Changes in the substituents on the oxadiazole or benzoate rings can enhance or diminish activity.
  • Functional Group Impact : The presence of the N,N-dimethylsulfamoyl group has been linked to increased interaction with target proteins involved in inflammatory responses.

A detailed SAR study identified key modifications that led to enhanced NF-κB activation and overall biological efficacy .

Biological Activity Data

Research findings indicate that this compound exhibits various biological activities:

Activity TypeObservations
Anti-inflammatoryEnhanced NF-κB activation in THP-1 cells
ImmunomodulatoryIncreased cytokine release upon TLR stimulation
AntibacterialPotential activity against Gram-positive bacteria

Case Studies

Several studies have explored the biological effects of similar compounds:

  • Immunomodulation : A study demonstrated that sulfamoyl benzamidothiazole derivatives exhibited significant immunostimulatory effects when used as adjuvants in murine models .
  • Antibacterial Activity : Compounds structurally related to this compound have shown effectiveness against common pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential therapeutic applications in infectious diseases .

Properties

IUPAC Name

methyl 4-[[5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6S/c1-23(2)30(26,27)15-10-8-13(9-11-15)17-21-22-19(29-17)20-16(24)12-4-6-14(7-5-12)18(25)28-3/h4-11H,1-3H3,(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGCMCMWEUTVJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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